2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
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Overview
Description
2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyphenoxyacetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,4-dimethoxyacetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring.
Substitution with the hydroxyphenoxy group: The pyrazole intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to introduce the hydroxyphenoxy group.
Acetohydrazide formation: Finally, the compound is treated with acetic anhydride and hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions on the phenyl ring.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Another compound with a 3,4-dimethoxyphenyl group.
Uniqueness
2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is unique due to its combination of a pyrazole ring, hydroxyphenoxy group, and acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-11-19(12-4-7-16(27-2)17(8-12)28-3)20(24-23-11)14-6-5-13(9-15(14)25)29-10-18(26)22-21/h4-9,25H,10,21H2,1-3H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCBLNSVLGEUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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